molecular formula C6H4BrClN2O2 B1439089 3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS No. 1049706-73-1

3-Bromo-2-chloro-4-methyl-5-nitropyridine

Cat. No. B1439089
M. Wt: 251.46 g/mol
InChI Key: QGEFBUJRBVNTFX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 . It has a molecular weight of 251.47 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-4-methyl-5-nitropyridine is 1S/C6H4BrClN2O2/c1-3-4 (10 (11)12)2-9-6 (8)5 (3)7/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a solid at room temperature . The compound should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-2-chloro-4-methyl-5-nitropyridine is utilized in the synthesis of heterocyclic compounds, such as azaphenoxazine derivatives. Takahashi and Yoneda (1958) demonstrated its use in producing 4-nitro-5H-benzo[b]pyrido[4,3-e]-1,4-oxazine through intramolecular condensation, showcasing its role in complex chemical syntheses (Takahashi & Yoneda, 1958).

Creation of Azaindole Derivatives

Prokopov and Yakhontov (1979) reported the reduction of 3-Bromo-5-nitro-4-(β-dimethylaminovinyl) pyridine, derived from 3-bromo-2-chloro-4-methyl-5-nitropyridine, leading to 4-bromo-6-azaindole. This highlights its significance in the creation of azaindole derivatives, important in various chemical contexts (Prokopov & Yakhontov, 1979).

Vibrational, Electronic, and Structural Analysis

Velraj, Soundharam, and Sridevi (2015) conducted a study focusing on the molecular structures, vibrational wavenumbers, and electronic properties of molecules including 2-chloro-4-methyl-5-nitropyridine, which is closely related to 3-bromo-2-chloro-4-methyl-5-nitropyridine. Their work provides insight into the stability, charge delocalization, and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).

X-ray Crystallography and Spectroscopic Analysis

Studies by Ban-Oganowska et al. (2001) and Hanuza et al. (1997) on derivatives of 3-nitropyridine, which include compounds structurally similar to 3-bromo-2-chloro-4-methyl-5-nitropyridine, involve X-ray crystallography and spectroscopic analysis. These research works explore the molecular conformation, intermolecular interactions, and structural properties of such compounds (Ban-Oganowska et al., 2001); (Hanuza et al., 1997).

Synthetic Approaches and Molecular Docking

Arulaabaranam et al. (2021) conducted computational calculations on molecules similar to 3-bromo-2-chloro-4-methyl-5-nitropyridine, focusing on their molecular structure and energy. They also investigated these compounds' interactions with proteins, highlighting their potential significance in drug discovery and development (Arulaabaranam et al., 2021).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-bromo-2-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFBUJRBVNTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653952
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-4-methyl-5-nitropyridine

CAS RN

1049706-73-1
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloro-4-methyl-5-nitropyridine
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Synthesis routes and methods

Procedure details

In a 25 ml single-necked round-bottomed flask, to 1.72 ml phosphorous oxide chloride kept at a temperature of 5° C., 0.857 ml quinoline and 3.40 g of 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one are added consecutively. The resulting beige suspension is stirred under heating to 120° C. whereupon a brown solution is obtained. Stirring is continued for 2 hours. Afterwards, the solution is cooled down to an ambient temperature and poured into water. The resulting precipitate is collected by filtration, the filter cake washed with water (4×) and dried to give 3.15 g of the title compound in the form of a brown solid (MP: 60-62° C.).
Name
phosphorous oxide chloride
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
0.857 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
中島良太 - 2021 - eprints.lib.hokudai.ac.jp
DBD DNA binding domain DIPEA N, N-diisopropylethylamine DMAP 4-(N, N-dimethylamino) pyridine DMF dimethylformamide DMSO dimethylsulfoxide Fsp3 fraction of sp3 atoms Glu …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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